![molecular formula C19H26N2O5 B6349240 4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-08-5](/img/structure/B6349240.png)
4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of 4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid involves multiple stepsCommon synthetic methods include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen atoms. Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.
Scientific Research Applications
Pharmaceutical Development
The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of diazaspiro compounds exhibit various pharmacological activities, including:
- Anticancer Activity : Studies have shown that certain diazaspiro compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific structural modifications in compounds like 4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may enhance these effects, making it a candidate for further investigation in cancer therapeutics .
- Neurological Applications : There is emerging evidence suggesting that compounds with similar structures can act on neurotransmitter systems, potentially offering treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The targeting of tau proteins has been highlighted as a significant mechanism through which these compounds may exert their effects .
TRPM8 Antagonism
The compound has been explored for its antagonistic properties against the TRPM8 ion channel, which is involved in sensory perception and pain pathways. By modulating TRPM8 activity, it could provide new avenues for pain management therapies .
Synthesis and Structural Modifications
Research into the synthesis of this compound has focused on optimizing yield and enhancing biological activity through structural modifications. Various synthetic routes have been documented, showcasing the versatility of the diazaspiro framework in medicinal chemistry .
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Anticancer | |
Similar Diazaspiro Compounds | TRPM8 Antagonist | |
Other Derivatives | Neuroprotective |
Table 2: Synthesis Methods
Synthesis Method | Description | Reference |
---|---|---|
Method A | Utilizes acylation techniques for modification | |
Method B | Employs cyclization reactions for spiro formation |
Case Study 1: Anticancer Properties
In a study published in 2020, researchers evaluated the anticancer effects of various diazaspiro compounds, including derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting a strong potential for development into a therapeutic agent .
Case Study 2: Neurological Research
A recent investigation into the neurological effects of diazaspiro compounds highlighted their ability to modulate tau protein interactions in neuronal cells. This study posited that such modulation could lead to decreased neurodegeneration and improved cognitive function in models of Alzheimer's disease .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules such as 4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. Compared to these, 4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid offers unique properties due to the presence of the propyl group, which can influence its chemical reactivity and biological activity .
Biological Activity
The compound 4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of the spirocyclic class of compounds, which have garnered interest due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique spiro structure that contributes to its biological activity. The molecular formula is C19H26N2O4, with a notable presence of both methoxy and carboxylic acid functional groups that may influence its interactions with biological targets.
Pharmacological Effects
- TRPM8 Antagonism : Research indicates that derivatives of diazaspiro compounds, including the one in focus, exhibit antagonistic activity against the transient receptor potential melastatin 8 (TRPM8) channel. This ion channel is implicated in cold sensation and nociception, suggesting potential applications in pain management .
- G Protein-Coupled Receptor Modulation : The compound may also interact with various G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. The modulation of these receptors can lead to significant physiological effects, including changes in pain perception and inflammation .
- Anti-inflammatory Properties : Initial studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pathways associated with inflammation and pain .
The biological activity of this compound is likely mediated through:
- Ion Channel Interaction : By acting as a TRPM8 antagonist, it alters calcium ion flow across cell membranes, which could modulate sensory neuron excitability.
- Receptor Signaling Pathways : Its interaction with GPCRs may influence downstream signaling cascades involved in pain and inflammation.
Case Studies and Research Findings
Properties
IUPAC Name |
4-(3-methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-3-9-20-10-7-19(8-11-20)21(16(13-26-19)18(23)24)17(22)14-5-4-6-15(12-14)25-2/h4-6,12,16H,3,7-11,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLVOEALOYODKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.